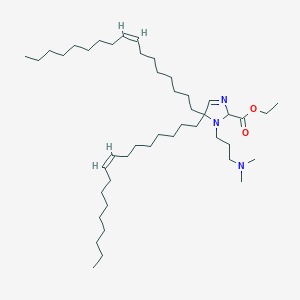![molecular formula C84H173N5O7 B10855823 1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C14-4 is an ionizable lipid used in the formulation of lipid nanoparticles. It is known for its high transfection efficiency and low cytotoxicity, making it a valuable component in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
C14-4 is synthesized through a series of chemical reactions involving the incorporation of long-chain fatty acids and amines. The process typically involves the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction conditions often require ultrasonic assistance to ensure complete dissolution and proper mixing of the components .
Industrial Production Methods
In industrial settings, the production of C14-4 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The compound is typically stored at low temperatures (-20°C to -80°C) to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
C14-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving C14-4 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce lipid peroxides, while reduction reactions can yield reduced lipid derivatives. Substitution reactions can result in the formation of modified lipids with different functional groups .
Scientific Research Applications
C14-4 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Employed in the transfection of cells with genetic material, such as mRNA and siRNA.
Medicine: Utilized in the development of vaccines and gene therapies, particularly for its role in delivering mRNA-based vaccines.
Industry: Applied in the formulation of cosmetic products and other consumer goods that require efficient delivery of active ingredients .
Mechanism of Action
C14-4 exerts its effects by forming lipid nanoparticles that encapsulate and protect genetic material or other active compounds. These nanoparticles facilitate the delivery of the encapsulated material into target cells by merging with the cell membrane. The ionizable nature of C14-4 allows it to change its charge in response to the pH of the environment, enhancing its ability to release the encapsulated material within the target cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C14-4 include:
- C13-112-tri-tail
- Cholesterol Pelargonate
- 18:0 mPEG5000 PE ammonium
- D-Lin-MC3-DMA
- CL4F8-6
Uniqueness
C14-4 is unique due to its high transfection efficiency and low cytotoxicity, which make it particularly suitable for applications in gene therapy and vaccine development. Its ability to form stable lipid nanoparticles and efficiently deliver genetic material sets it apart from other similar compounds .
Properties
Molecular Formula |
C84H173N5O7 |
|---|---|
Molecular Weight |
1365.3 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3 |
InChI Key |
OQALBVGFAKJDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


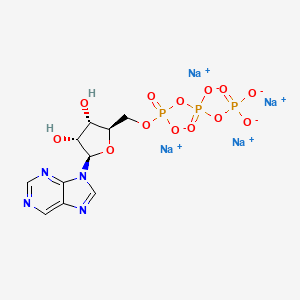
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

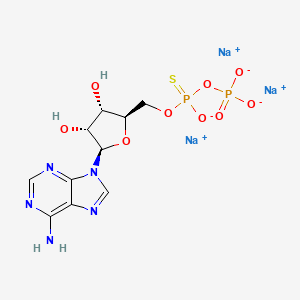
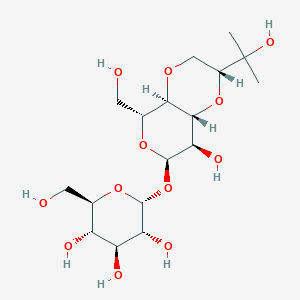
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)


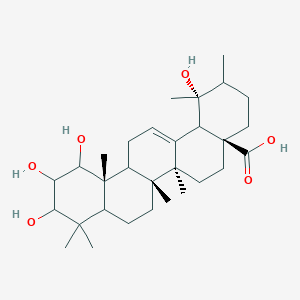
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
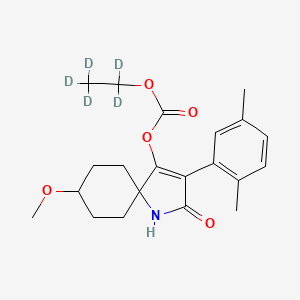
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
